N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide
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Overview
Description
N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound featuring a naphthalene ring, a thiazole ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(naphthalen-2-yl)thiazol-2-ylamine with 3-(phenylsulfonyl)propanoic acid under dehydrating conditions. The reaction is often catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylsulfonyl group can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-nitrobenzamide
- 4-Naphthalen-2-yl-thiazol-2-yl-amine
Uniqueness
N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group, thereby altering their reactivity and applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c25-21(12-13-29(26,27)19-8-2-1-3-9-19)24-22-23-20(15-28-22)18-11-10-16-6-4-5-7-17(16)14-18/h1-11,14-15H,12-13H2,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSRXBHXXJGUCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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